molecular formula C11H22O3 B14241270 3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane CAS No. 400728-78-1

3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane

Cat. No.: B14241270
CAS No.: 400728-78-1
M. Wt: 202.29 g/mol
InChI Key: DTOPTFBGSXDAQM-UHFFFAOYSA-N
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Description

3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane: is an organic compound with the molecular formula C11H22O3 It belongs to the class of trioxepanes, which are cyclic ethers containing three oxygen atoms in a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl ketone with a suitable diol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-80°C) to facilitate the cyclization process.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of corresponding oxides or peroxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or ethers.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace one of the oxygen atoms in the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures.

    Substitution: Halides, amines, solvents like dichloromethane, moderate temperatures.

Major Products:

    Oxidation: Oxides, peroxides.

    Reduction: Alcohols, ethers.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: 3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, making it valuable in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclic ethers. Its reactivity and stability make it suitable for investigating metabolic pathways and enzyme mechanisms.

Medicine: The compound has potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its cyclic ether structure can be modified to enhance biological activity and selectivity.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclic ether structure allows it to fit into specific binding sites, influencing the activity of enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site, preventing substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

    3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxane: Similar structure but with a six-membered ring.

    3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxolane: Similar structure but with a five-membered ring.

Uniqueness: 3,3-Diethyl-5,7,7-trimethyl-1,2,4-trioxepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This larger ring size can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

400728-78-1

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

3,3-diethyl-5,7,7-trimethyl-1,2,4-trioxepane

InChI

InChI=1S/C11H22O3/c1-6-11(7-2)12-9(3)8-10(4,5)13-14-11/h9H,6-8H2,1-5H3

InChI Key

DTOPTFBGSXDAQM-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC(CC(OO1)(C)C)C)CC

Origin of Product

United States

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